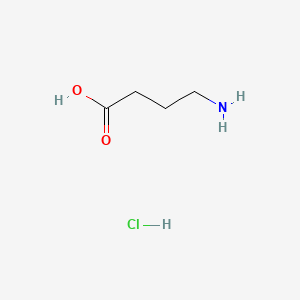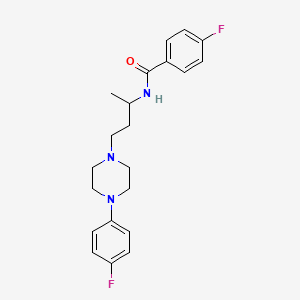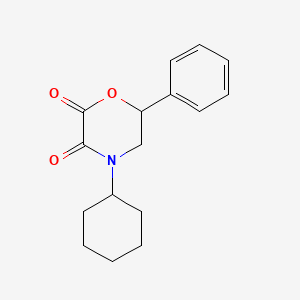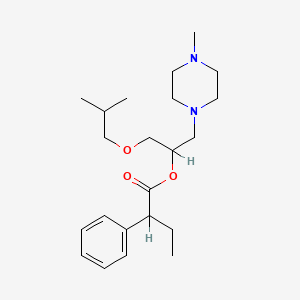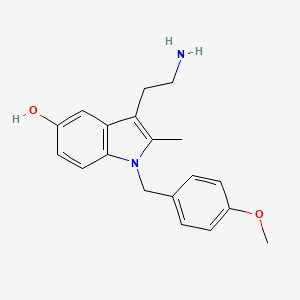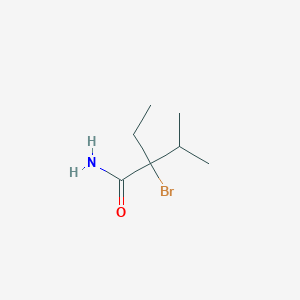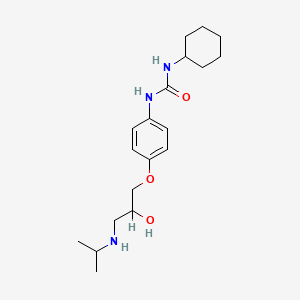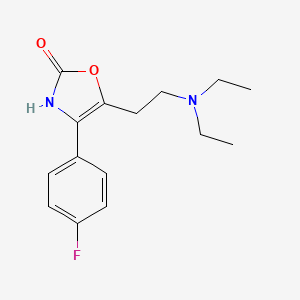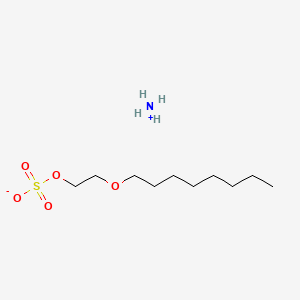
Azanium;2-octoxyethyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azanium;2-octoxyethyl sulfate is a surfactant commonly used in various industrial and household applications. This compound is known for its excellent emulsifying, wetting, and dispersing properties, making it a valuable ingredient in detergents, cleaners, and personal care products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Azanium;2-octoxyethyl sulfate typically involves the reaction of poly(oxy-1,2-ethanediyl) with octanol to form the octyloxy derivative. This intermediate is then sulfonated using sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfo group. Finally, the sulfonated product is neutralized with ammonium hydroxide to yield the ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Azanium;2-octoxyethyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfo group to sulfide or thiol groups under specific conditions.
Substitution: The sulfo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.
Wissenschaftliche Forschungsanwendungen
Azanium;2-octoxyethyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Widely used in the formulation of detergents, cleaners, and personal care products due to its excellent emulsifying and dispersing properties.
Wirkmechanismus
The mechanism of action of Azanium;2-octoxyethyl sulfate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions, enhancing their dispersion and stability. The sulfo group interacts with water molecules, while the octyloxy group interacts with hydrophobic substances, facilitating the formation of stable emulsions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Poly(oxy-1,2-ethanediyl), alpha-sulfo-omega-(dodecyloxy)-, sodium salt
- Poly(oxy-1,2-ethanediyl), alpha-sulfo-omega-(nonylphenoxy)-, ammonium salt
- Poly(oxy-1,2-ethanediyl), alpha-sulfo-omega-(dodecyloxy)-, ammonium salt
Uniqueness
Azanium;2-octoxyethyl sulfate is unique due to its specific octyloxy group, which provides distinct hydrophobic interactions compared to other similar compounds with different alkyl or aryl groups. This unique structure imparts specific emulsifying and dispersing properties, making it particularly effective in certain applications where other surfactants may not perform as well.
Eigenschaften
CAS-Nummer |
52286-18-7 |
|---|---|
Molekularformel |
C10H25NO5S |
Molekulargewicht |
271.38 g/mol |
IUPAC-Name |
azanium;2-octoxyethyl sulfate |
InChI |
InChI=1S/C10H22O5S.H3N/c1-2-3-4-5-6-7-8-14-9-10-15-16(11,12)13;/h2-10H2,1H3,(H,11,12,13);1H3 |
InChI-Schlüssel |
XEZFRZFZHUPDBN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOCCOS(=O)(=O)[O-].[NH4+] |
Kanonische SMILES |
CCCCCCCCOCCOS(=O)(=O)[O-].[NH4+] |
Key on ui other cas no. |
52286-18-7 |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


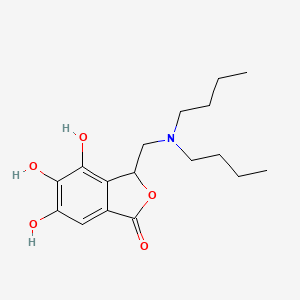
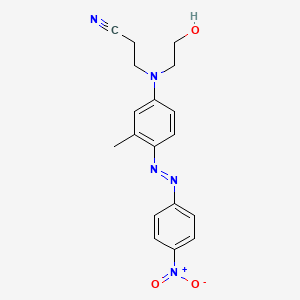
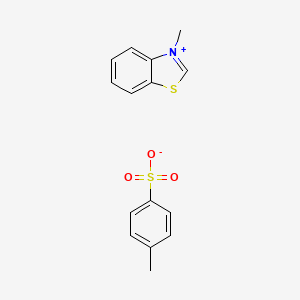
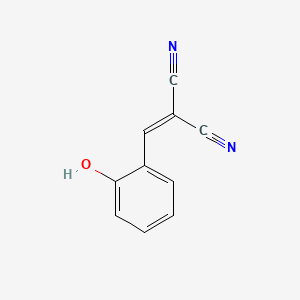
![1-chloro-4-[dichloro-(4-chlorophenyl)methyl]benzene](/img/structure/B1617779.png)

